molecular formula C18H25ClFN3O2 B12788167 7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride CAS No. 932373-86-9

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride

Cat. No.: B12788167
CAS No.: 932373-86-9
M. Wt: 369.9 g/mol
InChI Key: FDACQSJDRGVKFF-UHFFFAOYSA-N
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Description

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride is a complex organic compound with the molecular formula C18H25ClFN3O2. It is characterized by the presence of a benzimidazole core, substituted with a fluorine atom, a methyl group, and a piperidine ring attached to an oxane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the fluorine and methyl groups: These substitutions can be carried out using electrophilic aromatic substitution reactions.

    Attachment of the piperidine ring: This step involves nucleophilic substitution reactions, where the piperidine ring is introduced to the benzimidazole core.

    Formation of the oxane moiety: This can be achieved through ring-closing reactions involving appropriate diols or haloalcohols.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while reduction may produce more saturated analogs .

Scientific Research Applications

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one: The non-hydrochloride form of the compound.

    5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one: Lacks the fluorine substitution.

    7-fluoro-5-methyl-1H-benzimidazol-2-one: Lacks the piperidine and oxane moieties

Uniqueness

The uniqueness of 7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

932373-86-9

Molecular Formula

C18H25ClFN3O2

Molecular Weight

369.9 g/mol

IUPAC Name

7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C18H24FN3O2.ClH/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13;/h10-11,13-14H,2-9H2,1H3,(H,20,23);1H

InChI Key

FDACQSJDRGVKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4.Cl

Origin of Product

United States

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